Physicochemical Characteristics of Methyl Propionate-PEG12: An In-depth Technical Guide
Physicochemical Characteristics of Methyl Propionate-PEG12: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of Methyl propionate-PEG12, a bifunctional molecule increasingly utilized in the field of targeted protein degradation. As a PEG-based PROTAC® (Proteolysis Targeting Chimera) linker, it plays a crucial role in the synthesis of heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. This document details its core properties, experimental protocols for their determination, and its mechanism of action within cellular pathways.
Core Physicochemical Properties
Methyl propionate-PEG12 is a well-defined chemical entity with consistent physical and chemical properties. The following tables summarize the key quantitative data available for this compound.
| Identifier | Value | Source |
| CAS Number | 1239588-11-4 | [1][2] |
| Molecular Formula | C28H56O15 | [1] |
| Molecular Weight | 632.735 g/mol | [1] |
| Synonyms | Methyl 1-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate, 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacontan-39-oic acid, 1-hydroxy-, methyl ester | [1] |
| Property | Value | Conditions | Source |
| Density | 1.1 ± 0.1 g/cm³ | Standard | [1] |
| Boiling Point | 646.1 ± 50.0 °C | at 760 mmHg | [1] |
| Flash Point | 190.2 ± 23.6 °C | [1] | |
| Refractive Index | 1.461 | [1] | |
| Vapor Pressure | 0.0 ± 4.4 mmHg | at 25°C | [1] |
| LogP | -4.47 | [1] |
Synthesis and Purification
While a specific, detailed protocol for the synthesis of Methyl propionate-PEG12 is not widely published in peer-reviewed literature, a plausible synthetic route can be inferred from standard organic chemistry principles, involving the esterification of a PEG12 molecule with a methyl propionate (B1217596) derivative.
Representative Synthesis Protocol:
A potential synthesis method involves the reaction of a commercially available polyethylene (B3416737) glycol (PEG) derivative, such as a monomethyl-PEG12-alcohol, with an activated form of propionic acid, like propionyl chloride or propionic anhydride, in the presence of a suitable base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. The reaction would likely be carried out in an inert solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at controlled temperatures to ensure the formation of the desired ester linkage.
Alternatively, a more direct approach could involve the esterification of a PEG12 diol with an excess of methyl propionate under acidic catalysis, followed by purification to isolate the desired mono-esterified product.
Purification:
The purification of PEGylated small molecules like Methyl propionate-PEG12 can be challenging due to their often oily or waxy nature. Common purification techniques include:
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Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective in removing smaller, unreacted starting materials.[]
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and can be used for high-resolution purification.[]
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Complexation with Metal Salts: A novel method involves the complexation of PEG-containing molecules with salts like magnesium chloride to form a solid precipitate, which can then be easily filtered and subsequently decomplexed to yield the pure product.[4][5]
Experimental Protocols for Physicochemical Characterization
The following are detailed methodologies for determining the key physicochemical properties of Methyl propionate-PEG12, adapted from established protocols for PEGylated compounds.
Solubility Determination (PEG Precipitation Method):
This method provides a relative measure of solubility and is useful for screening and comparing different formulations.
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Preparation of Stock Solutions: Prepare a stock solution of Methyl propionate-PEG12 at a known concentration (e.g., 10 mg/mL) in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a range of polyethylene glycol (e.g., PEG 3350) solutions of varying concentrations in the same buffer.
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Precipitation: In a 96-well plate, mix the Methyl propionate-PEG12 stock solution with the different PEG solutions to achieve a final desired range of PEG concentrations.
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Equilibration: Allow the plate to equilibrate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) to allow for precipitation.
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Measurement: Measure the absorbance of the supernatant at a suitable wavelength (e.g., using a UV-Vis plate reader) to determine the concentration of the remaining soluble Methyl propionate-PEG12.
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Data Analysis: Plot the concentration of soluble Methyl propionate-PEG12 against the PEG concentration. The resulting curve can be used to determine the PEG concentration at which 50% of the compound precipitates, providing a relative measure of its solubility.
Stability Assessment:
Stability testing is crucial to determine the shelf-life and degradation pathways of the molecule under various conditions.
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Sample Preparation: Prepare multiple aliquots of a stock solution of Methyl propionate-PEG12 in the desired buffer and storage containers.
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Storage Conditions: Store the aliquots under a range of conditions, including:
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Refrigerated (2-8°C)
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Room temperature (20-25°C)
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Accelerated conditions (e.g., 40°C with 75% relative humidity)
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Freeze-thaw cycles (e.g., -20°C to room temperature)
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Time Points: At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), remove an aliquot from each storage condition.
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Analysis: Analyze the samples for degradation using techniques such as:
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High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect any degradation products.
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Mass Spectrometry (MS): To identify the structure of any degradation products.
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Data Evaluation: Plot the concentration of the intact Methyl propionate-PEG12 over time for each storage condition to establish its stability profile.
Viscosity Measurement (Capillary Viscometry):
This method is suitable for determining the viscosity of solutions containing Methyl propionate-PEG12.
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Sample Preparation: Prepare solutions of Methyl propionate-PEG12 at various concentrations in the solvent of interest.
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Instrument Setup: Use a calibrated capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer) placed in a constant temperature water bath to ensure precise temperature control.
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Measurement:
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Introduce a known volume of the sample solution into the viscometer.
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Draw the liquid up through the capillary to a point above the upper timing mark.
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Measure the time it takes for the liquid to flow from the upper to the lower timing mark.
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Calculation: The kinematic viscosity is calculated using the measured flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the solution.
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Data Analysis: Plot viscosity as a function of concentration to understand the rheological properties of the solutions.
Role in Targeted Protein Degradation and Experimental Workflow
Methyl propionate-PEG12 serves as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Signaling Pathway: The Ubiquitin-Proteasome System
The following diagram illustrates the mechanism by which a PROTAC, synthesized using a linker like Methyl propionate-PEG12, hijacks the ubiquitin-proteasome system to induce targeted protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Cell-Based Protein Degradation Assay
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a PROTAC synthesized using Methyl propionate-PEG12 in a cell-based assay.
Caption: Workflow for a cell-based PROTAC degradation assay.
